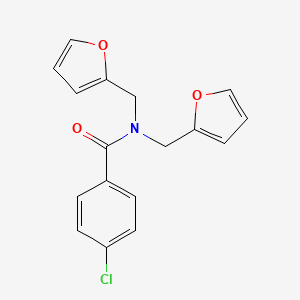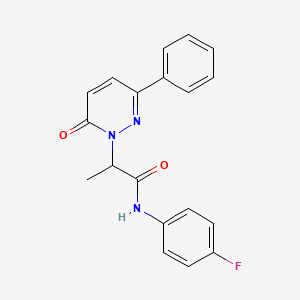![molecular formula C25H25NO4 B11379913 N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11379913.png)
N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミドは、フロクロメン類に属する複雑な有機化合物です。この化合物は、複数のメチル置換基とアセトアミド基を持つフロクロメンコアを含むユニークな構造が特徴です。潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件: N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のものが含まれます。
フロクロメンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化します。
メチル化: フロクロメンコアの特定の位置に、メチルヨウ化物などのメチル化剤を塩基の存在下で使用して、メチル基を導入します。
アセトアミド形成: 最後のステップでは、メチル化されたフロクロメンを4-メチルベンジルアミンと無水酢酸と反応させて、アセトアミド誘導体を生成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産に合わせて最適化されています。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、結晶化やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にメチル基で酸化反応を起こす可能性があり、ヒドロキシルまたはカルボニル誘導体の形成につながります。
還元: 還元反応は、フロクロメンコアのカルボニル基を標的にし、アルコールに変換する可能性があります。
置換: アセトアミド基は、求核置換反応に関与することができ、アミド窒素が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤。
主な生成物:
酸化: ヒドロキシル化またはカルボニル化誘導体。
還元: アルコール誘導体。
置換: さまざまな置換アセトアミド誘導体。
4. 科学研究への応用
N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミドは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体または中間体として使用されます。
生物学: 抗菌性、抗炎症性、抗癌性など、潜在的な生物学的活性を研究されています。
医学: 潜在的な治療効果について調査されており、創薬のためのリード化合物として注目されています。
産業: 新素材や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: Introduction of methyl groups at specific positions on the furochromene core using methylating agents such as methyl iodide in the presence of a base.
Acetamide formation: The final step involves the reaction of the methylated furochromene with 4-methylbenzylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromene core, potentially converting it to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関与する経路: 細胞シグナル伝達、代謝、遺伝子発現などに関連するさまざまな生化学経路に影響を与える可能性があります。
類似化合物:
N-(4-メチルベンジル)-2-(7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミド: 複数のメチル置換基がありません。
N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)プロピオンアミド: 構造は似ていますが、アセトアミド基の代わりにプロピオンアミド基を持っています。
独自性:
- N-(4-メチルベンジル)-2-(2,3,4,9-テトラメチル-7-オキソ-7H-フロ[2,3-f]クロメン-8-イル)アセトアミドの複数のメチル置換基は、さまざまな用途における反応性と特異性を高める可能性があり、その独自の化学的および生物学的特性に寄与しています。
類似化合物との比較
N-(4-methylbenzyl)-2-(7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide: Lacks the multiple methyl substitutions.
N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness:
- The multiple methyl substitutions in N-(4-methylbenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide contribute to its unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.
特性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C25H25NO4/c1-13-6-8-18(9-7-13)12-26-21(27)11-19-16(4)23-20(30-25(19)28)10-14(2)22-15(3)17(5)29-24(22)23/h6-10H,11-12H2,1-5H3,(H,26,27) |
InChIキー |
CVIVEUDCIGUSKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C=C(C4=C3OC(=C4C)C)C)OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379835.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379837.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B11379844.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11379863.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11379868.png)
![4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11379869.png)
![4-[2-(1-Benzoylpiperidin-2-yl)ethyl]morpholine](/img/structure/B11379880.png)

![(4-Benzylpiperidin-1-yl)[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]methanone](/img/structure/B11379918.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11379923.png)
![7-benzyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379930.png)
![5-(4-bromophenyl)-6-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11379935.png)
